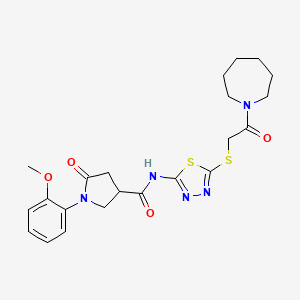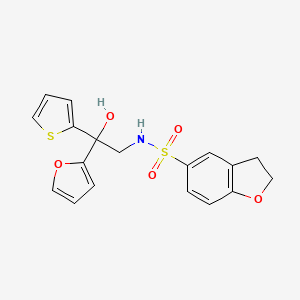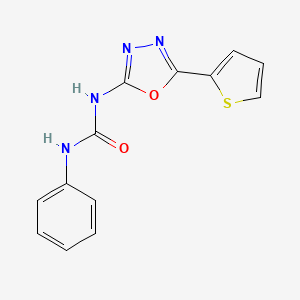![molecular formula C21H16FNO3 B2826596 2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate CAS No. 485347-47-5](/img/structure/B2826596.png)
2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-2-oxoethyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 9-position with a carboxylate group, which is further substituted with a 2-oxoethyl group. This 2-oxoethyl group is connected to a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would have a planar, aromatic structure, while the substituents would add complexity to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
Organic Solar Cells (OSCs)
The revival of 4H-cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) , a structural isomer of our compound, has been driven by advancements in low-cost and high-performance nonfused-ring electron acceptors (NFREAs) . CPDT was popular during the fullerene era but declined in the early stages of the nonfullerene era. Recent research has rekindled interest in CPDT due to its compatibility with NFREAs. These materials are essential for constructing efficient organic solar cells. Researchers are exploring CPDT-based materials as both electron donors and acceptors in OSCs, leading to improved device performance.
Medicinal Chemistry
While research on our compound specifically is limited, related quinoline derivatives have shown promise in medicinal chemistry. For instance, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and hexahydropyrimido[5,4-c]quinoline-2,5-diones have been characterized for their moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . Although these compounds did not surpass the activity of tacrine, they provide valuable insights for further drug development.
Synthetic Methodology
Researchers have developed synthetic routes for related compounds with electron-donating and electron-withdrawing substituents on the phenyl ring . These methods allow for the efficient preparation of diverse derivatives, expanding the toolbox for future investigations.
Mechanism of Action
properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-14-10-8-13(9-11-14)19(24)12-26-21(25)20-15-4-1-2-6-17(15)23-18-7-3-5-16(18)20/h1-2,4,6,8-11H,3,5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMJBZFTFTOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)



